Metonitazene
Overview
Description
Metonitazene is an analgesic compound related to etonitazene . It has been shown to have approximately 1000 times the potency of morphine by central routes of administration . Its effects are similar to other opioids such as fentanyl and heroin, including analgesia, euphoria, and sleepiness .
Synthesis Analysis
Metonitazene is one of the latest additions to the rapidly expanding class of 2-benzylbenzimidazole ‘nitazene’ opioids . The first identification, chemical analysis, and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass, was reported .
Molecular Structure Analysis
Metonitazene has a molecular formula of C21H26N4O3 . It is a white, off-white, beige or colored powder and is sometimes crystalline .
Chemical Reactions Analysis
A protein precipitation extraction procedure was developed and validated for metonitazene and isotonitazene using 50 μL of blood, serum, liver, brain, and urine utilizing liquid chromatography–tandem mass spectrometry .
Physical And Chemical Properties Analysis
Metonitazene has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±45.0 °C at 760 mmHg, and an enthalpy of vaporization of 85.7±3.0 kJ/mol .
Scientific Research Applications
Forensic Toxicology Assessment : Metonitazene, identified as a potent synthetic opioid and emerging public health concern, has been studied in forensic toxicology. Its detection in forensic postmortem cases has utilized techniques like liquid chromatography-mass spectrometry. This research is crucial for understanding its presence and effects in drug-related deaths (Krotulski et al., 2021).
Systematic Review of Benzimidazole Opioid Use : A comprehensive review of benzimidazole opioids, including Metonitazene, revealed trends in usage and toxicological data. This is significant for clinical and forensic investigations, offering insights into intoxications and fatalities associated with these substances (Montanari et al., 2022).
New Synthetic Opioid Detection : Metonitazene has been part of studies developing advanced detection methods for novel psychoactive substances (NPS) like synthetic opioids. Liquid chromatography-tandem quadrupole mass spectrometry has been used to quantify Metonitazene and similar substances in various biological matrices, highlighting the need for specialized assays to accurately characterize these drugs (Walton et al., 2021).
Safety And Hazards
Adverse effects of Metonitazene include vomiting, and respiratory depression that can potentially be fatal . Because of high dependency potential and dangerous adverse effects, it has never been introduced into pharmacotherapy . It is a Schedule I controlled substance under the Controlled Substances Act in the United States .
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZTLMRQTVPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336445 | |
Record name | Metonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metonitazene | |
CAS RN |
14680-51-4 | |
Record name | Metonitazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METONITAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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